molecular formula C13H19N3O B5187979 N-1-adamantyl-5-methyl-1,3,4-oxadiazol-2-amine

N-1-adamantyl-5-methyl-1,3,4-oxadiazol-2-amine

Cat. No. B5187979
M. Wt: 233.31 g/mol
InChI Key: FQENNNCAGUVRKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-adamantyl-5-methyl-1,3,4-oxadiazol-2-amine, also known as ADX-47273, is a potent and selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 2008 by a team of researchers at Addex Therapeutics, a biopharmaceutical company based in Switzerland. Since its discovery, ADX-47273 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

N-1-adamantyl-5-methyl-1,3,4-oxadiazol-2-amine acts as a positive allosteric modulator of mGluR5, a G protein-coupled receptor that is widely expressed in the central nervous system. By binding to a specific site on the receptor, this compound enhances the activity of mGluR5, leading to increased signaling and neurotransmitter release. This, in turn, can have a range of effects on neuronal function and behavior.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including increasing synaptic plasticity, enhancing long-term potentiation, and promoting neurogenesis. It has also been shown to reduce inflammation and oxidative stress, which are thought to contribute to the pathophysiology of various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-1-adamantyl-5-methyl-1,3,4-oxadiazol-2-amine is its high selectivity for mGluR5, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing or the development of prodrugs to improve its stability and duration of action.

Future Directions

There are several potential future directions for research on N-1-adamantyl-5-methyl-1,3,4-oxadiazol-2-amine. One area of interest is its potential use in the treatment of addiction, particularly for drugs of abuse such as cocaine and alcohol. Another area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease, where it may have neuroprotective effects. Additionally, further research is needed to better understand the mechanisms underlying the effects of this compound and to identify potential biomarkers that could be used to predict treatment response.

Synthesis Methods

The synthesis of N-1-adamantyl-5-methyl-1,3,4-oxadiazol-2-amine involves several steps, including the reaction of 1-adamantylamine with ethyl chloroformate to form N-1-adamantyl carbamate, which is then reacted with methyl hydrazinecarboxylate to yield this compound. The final product is obtained through recrystallization and purification steps.

Scientific Research Applications

N-1-adamantyl-5-methyl-1,3,4-oxadiazol-2-amine has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. It has been shown to improve cognitive function, reduce anxiety-like behavior, and enhance social interaction in animal models.

properties

IUPAC Name

N-(1-adamantyl)-5-methyl-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-8-15-16-12(17-8)14-13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11H,2-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQENNNCAGUVRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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